molecular formula C9H11NO2 B119890 BOC-L-phenylalanine-d5 CAS No. 56253-90-8

BOC-L-phenylalanine-d5

Cat. No.: B119890
CAS No.: 56253-90-8
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-HRVDQBBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine-d5 (C₉H₆D₅NO₂; molecular weight: 170.22 g/mol) is a deuterium-labeled isotopologue of the essential amino acid L-phenylalanine, where five hydrogen atoms on the aromatic phenyl ring are replaced with deuterium . This stable isotope-labeled compound is widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative metabolomics, proteomics, and biomarker discovery due to its near-identical chemical properties to unlabeled L-phenylalanine, coupled with distinct mass spectral characteristics . Its high isotopic purity (≥98%) ensures minimal interference from endogenous analytes, enabling precise quantification in complex biological matrices such as plasma, urine, and tissues .

Structurally, the deuterium atoms are positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring, as indicated by its synonym "Phenylalanine-2,3,4,5,6-d₅" . This labeling strategy preserves the molecule’s stereochemical integrity and functional groups, ensuring compatibility with enzymatic and chromatographic processes .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-HRVDQBBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315572
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56253-90-8
Record name L-Phenyl-d5-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56253-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentadeutero-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The process typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under controlled hydrogen-deuterium exchange conditions. The reaction occurs in a solvent system optimized for both solubility and catalytic activity, commonly dioxane or ethyl acetate, at temperatures ranging from 60°C to 100°C. A critical parameter is the pH, which is maintained near neutrality to prevent racemization of the chiral center.

Key Steps:

  • Deuterium Exchange: L-Phenylalanine is suspended in D₂O with a catalyst (e.g., 10% Pd/C).

  • Reaction Monitoring: Progress is tracked using nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation into the aromatic ring.

  • Purification: The product is isolated via recrystallization or chromatographic methods to achieve >98% isotopic purity.

Data Table 1: Catalytic Deuteration Parameters

ParameterDetails
Catalyst10% Pd/C or PtO₂
SolventDioxane, ethyl acetate, or D₂O
Temperature60–100°C
Reaction Time24–72 hours
Deuterium Incorporation95–98%
Yield70–85%

Multi-Step Synthesis via Benzaldehyde-d6

A historically significant method, developed by Blomquist and Cedergren in 1968, involves a multi-step route starting from benzene-d6. This approach ensures high positional specificity of deuterium atoms and is favored for research requiring precise isotopic labeling.

Synthetic Pathway

  • Benzaldehyde-d6 Synthesis:
    Benzene-d6 undergoes Friedel-Crafts acetylation with deuterated acetyl chloride in the presence of aluminum chloride (AlCl₃) to yield benzaldehyde-d6. Sodium chloride (NaCl) is added as a catalyst to enhance reproducibility.

  • Oxazolone Formation:
    Benzaldehyde-d6 reacts with N-acetylglycine in acetic anhydride to form 2-methyl-4-benzylidene-d6-oxazolone. This intermediate is hydrolyzed to produce α-acetamidocinnamic acid-d5.

  • Catalytic Reduction:
    The α-acetamidocinnamic acid-d5 undergoes deuteration using Pd/C in a dioxane-ethyl acetate solvent system, yielding N-acetyl-DL-phenylalanine-d5.

  • Enzymatic Resolution:
    Renal acylase selectively deacetylates the L-enantiomer, producing L-Phenylalanine-d5 with an enantiomeric excess (ee) >99%. The D-enantiomer remains acetylated and is removed via chromatography.

Data Table 2: Multi-Step Synthesis Outcomes

StepYieldDeuterium Purity
Benzaldehyde-d653%98.1%
Oxazolone Intermediate52%96.4%
Catalytic Reduction86%96.5%
Enzymatic Resolution95%99.8%
Overall Yield 18% 99.5%

Alternative Synthetic Routes and Their Limitations

Thiazolone and Oxazolone Derivatives

Alternative pathways involving 2-thio-4-benzylidene-d6-thiazolone or 2-phenyl-4-benzylidene-d6-oxazolone were explored but resulted in isotopic dilution (6–8% proton contamination) due to tautomerism-induced hydrogen-deuterium exchange. These methods are less viable for high-purity applications.

Reductive Deuteration with Deuteriodic Acid

Reduction of oxazolone derivatives using deuteriodic acid (DI) and red phosphorus yielded DL-Phenylalanine-d5 with 81.5% deuterium retention. However, this method required additional chiral resolution steps, reducing its practicality.

Characterization and Quality Control

Spectroscopic Analysis

  • UV Spectroscopy: Deuterium substitution shifts absorption maxima to lower wavelengths (e.g., λmax from 257 nm to 252 nm) due to reduced zero-point energy.

  • NMR Spectroscopy: Aromatic proton signals are absent in ¹H NMR, confirming >98% deuteration.

  • Optical Rotatory Dispersion (ORD): Retains the characteristic dispersion profile of L-phenylalanine, verifying chiral integrity.

Isotopic Purity Assessment

Mass spectrometry (MS) quantifies deuterium incorporation, with commercial batches typically achieving 98–99.5% purity.

Comparative Analysis of Preparation Methods

Data Table 3: Method Comparison

MethodAdvantagesDisadvantages
Catalytic DeuterationHigh yield (70–85%), scalableLower positional specificity
Multi-Step SynthesisHigh isotopic purity (99.5%)Low overall yield (18%), complex
Reductive DeuterationRapid deuterationIsotopic dilution, requires resolution

Industrial-Scale Production Considerations

Industrial processes prioritize catalytic deuteration for its scalability and cost-effectiveness. Key optimizations include:

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce catalyst loading.

  • Solvent Recycling: Dioxane and ethyl acetate are recovered via distillation.

  • Quality Control: Automated MS and HPLC systems ensure batch consistency .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically deuterated analogs of the original compound, which retain the deuterium atoms in the phenyl ring .

Scientific Research Applications

Metabolic Studies

L-Phenylalanine-d5 serves as a tracer in metabolic studies to understand amino acid metabolism and protein synthesis. Researchers use gas chromatography/mass spectrometry (GC/MS) techniques to measure the enrichment levels of d5-phenylalanine in biological samples. For instance, a method was developed to determine low levels of d5-phenylalanine enrichment in muscle-protein hydrolysates, allowing for precise measurements even at low concentrations (0.002-0.09 atom percent excess) .

Case Study: Protein Synthesis Measurement

In a study involving human subjects, d5-phenylalanine was administered to assess its incorporation into tissue proteins. The results demonstrated that this isotope could effectively trace protein synthesis rates, providing insights into metabolic health and the effects of dietary changes on protein metabolism .

Nutritional Research

L-Phenylalanine-d5 is extensively used in nutritional research to examine the effects of dietary proteins on amino acid profiles in milk and meat production. A notable study involved infusing dairy cows with L-[ring-d5]phenylalanine to evaluate its impact on milk yield and protein content.

Data Table: Effects on Dairy Cows

ParameterControl Groupd5-Phenylalanine Group
Average Milk Yield (kg/d)43.2 ± 2.046.7 ± 3.6
Average Protein Yield (g/d)1399 ± 971458 ± 50
Infusion Duration (hours)N/A72

This study showed that d5-phenylalanine infusion led to increased milk and protein yields, highlighting its potential in optimizing dairy production practices .

Protein Expression Studies

In proteomics, L-Phenylalanine-d5 is utilized for labeling peptides to quantify protein expression levels via mass spectrometry (MS). The incorporation of stable isotopes allows for accurate quantification of proteins in complex biological samples.

Application Example: Isotope-Labeled Peptides

L-Phenylalanine-d5 can be used to synthesize isotope-labeled peptides that are crucial for studying post-translational modifications and protein interactions in various biological systems . This application is particularly valuable in understanding disease mechanisms and developing therapeutic strategies.

Clinical Research

The clinical applications of L-Phenylalanine-d5 extend to understanding disorders related to amino acid metabolism, such as phenylketonuria (PKU). By using stable isotope tracers, researchers can investigate how individuals with PKU metabolize phenylalanine and assess the effectiveness of dietary interventions.

Case Study: PKU Management

In clinical trials, L-Phenylalanine-d5 has been used to monitor metabolic responses in PKU patients undergoing dietary treatment. The isotopic labeling helps track phenylalanine levels and optimize dietary plans for better management of the disorder .

Mechanism of Action

The mechanism of action of L-Phenylalanine-d5 involves its incorporation into metabolic pathways where it mimics the behavior of L-phenylalanine. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the dynamics of phenylalanine metabolism. The compound interacts with enzymes and molecular targets in a manner similar to L-phenylalanine, but the presence of deuterium can affect reaction rates and pathways .

Comparison with Similar Compounds

Key Observations :

  • Positional Specificity : Unlike aliphatic deuterated standards (e.g., L-Alanine-d4), L-Phenylalanine-d5’s aromatic deuterium substitution minimizes isotopic exchange and ensures stability in acidic/basic conditions .
  • Stereochemical Integrity: The L-configuration is critical for mimicking endogenous phenylalanine in biological systems, whereas racemic mixtures (e.g., DL-Phenylalanine-d5 HCl) are unsuitable for targeted metabolomics .

Analytical Performance in LC-MS/MS

L-Phenylalanine-d5 exhibits distinct advantages over non-deuterated and alternative labeled standards:

  • Co-elution Avoidance : Its +5 Da mass shift prevents overlap with unlabeled phenylalanine, reducing ion suppression/enhancement effects .
  • Matrix Tolerance: Demonstrates robust performance in plasma, urine, and tissue homogenates, outperforming non-isotopic ISs like L-2-chlorophenylalanine, which may interact unpredictably with analytes .

Biological Activity

L-Phenylalanine-d5 is a deuterated form of the essential amino acid L-phenylalanine, which is critical for protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of deuterium in L-Phenylalanine-d5 enhances its stability and can be utilized in various biochemical research applications, particularly in metabolic studies and tracer experiments.

L-Phenylalanine-d5 exhibits several biological activities primarily due to its role as a precursor in neurotransmitter synthesis. Its competitive antagonism at the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) has been documented, with a binding constant (KB) of 573 μM, indicating its potential influence on synaptic plasticity and neuroprotection . Additionally, L-Phenylalanine-d5 acts as an antagonist for the α2δ subunit of voltage-dependent calcium channels, with an inhibition constant (Ki) of 980 nM .

Neurotransmitter Synthesis

The conversion of L-Phenylalanine into tyrosine is catalyzed by the enzyme phenylalanine hydroxylase. Tyrosine is subsequently converted into dopamine, norepinephrine, and epinephrine through a series of enzymatic reactions. This pathway is crucial for maintaining normal cognitive function and mood regulation. Studies have indicated that supplementation with L-Phenylalanine can enhance dopamine levels, potentially benefiting conditions associated with dopamine deficiency, such as depression and Parkinson's disease .

Case Studies

  • Reward Deficiency Syndrome (RDS) : A study proposed the combination of D-Phenylalanine and N-acetyl-L-cysteine (NAC) to treat RDS by enhancing dopamine release in the brain's reward circuitry. This combination was hypothesized to stabilize dopamine levels through different mechanisms, suggesting potential therapeutic applications for L-Phenylalanine derivatives in addiction treatment .
  • Pain Management : Research involving D-Phenylalanine indicated its role in increasing nociceptive thresholds in animal models, which was reversible with naloxone. This suggests that phenylalanine derivatives may have analgesic properties through endorphin modulation .

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine-d5 may differ from its non-deuterated counterpart due to the isotopic labeling. Studies utilizing deuterated amino acids have shown altered metabolic pathways and improved tracking in biological systems, allowing for more precise evaluations of amino acid metabolism in vivo.

Table: Biological Activities of L-Phenylalanine-d5

ActivityMechanism/EffectReference
NMDAR AntagonismCompetitive antagonist at glycine/glutamate sites
Calcium Channel InhibitionAntagonist for α2δ subunit
Dopamine PrecursorEnhances synthesis of neurotransmitters
Pain Threshold ModulationIncreases nociceptive thresholds

Summary of Findings

Research indicates that L-Phenylalanine-d5 plays a significant role in neurotransmitter synthesis and modulation. Its antagonistic effects on NMDA receptors suggest potential applications in neurodegenerative diseases where glutamate excitotoxicity is a concern. Furthermore, its involvement in pain management highlights its therapeutic potential beyond traditional amino acid roles.

Q & A

Q. How can researchers ensure reproducibility when sharing protocols involving L-Phenylalanine-d5?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Metadata : Include exact deuterium positions, synthetic routes, and purity certificates.
  • Code Sharing : Provide scripts for flux analysis (e.g., Python/R packages).
  • Peer Review : Pre-register methods on platforms like Protocols.io .

Tables

Table 1 : Key Analytical Techniques for L-Phenylalanine-d5 Characterization

TechniquePurposeCritical Parameters
<sup>2</sup>H NMRIsotopic purityMagnetic field ≥500 MHz, D2O solvent
HRMSMass verificationResolution >30,000; ESI or MALDI ionization
HPLCPurity checkC18 column, 0.1% TFA in mobile phase

Table 2 : Common Pitfalls in Deuterated Compound Studies

IssueMitigation Strategy
Isotopic scramblingUse low-pH synthesis conditions
Metabolic toxicityLimit deuterium concentration to <5% v/v
Data variabilityNormalize to internal standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BOC-L-phenylalanine-d5
Reactant of Route 2
BOC-L-phenylalanine-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.